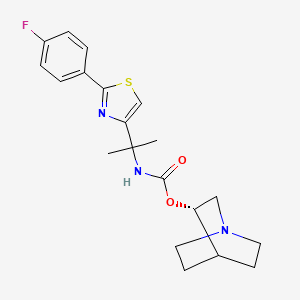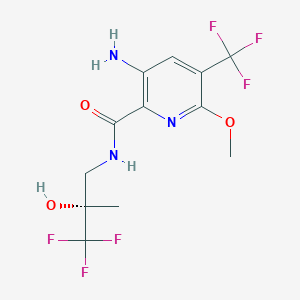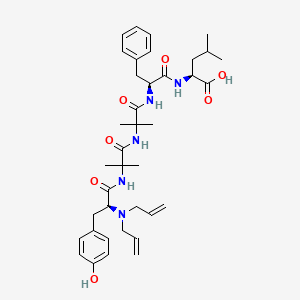
Integracin B
Vue d'ensemble
Description
Integracin B est un puissant inhibiteur alkylaromatique dimère de l'intégrase du VIH-1. Il a été découvert pour la première fois lors du criblage d'extraits fongiques à l'aide d'un test in vitro . This compound est un ester benzoïque obtenu par la condensation formelle du groupe hydroxyle du 5-(8-hydroxyundécyl)benzène-1,3-diol avec l'acide 4,6-dihydroxybenzoïque, qui est également substitué par un groupe 8-hydroxyundécyl en position 2 . Ce composé présente une activité anti-VIH-1 significative, ce qui en fait un sujet d'étude précieux dans le domaine de la recherche antivirale .
Méthodes De Préparation
Integracin B est isolé du champignon Cytonaema sp. La découverte initiale a impliqué le criblage d'extraits fongiques à l'aide d'un test in vitro . Le composé est un ester inhabituel de deux alkylrésorcinols structurellement apparentés . Les voies de synthèse et les conditions réactionnelles pour this compound n'ont pas été largement détaillées dans la littérature, mais son isolement à partir de sources naturelles reste la principale méthode d'obtention de ce composé .
Analyse Des Réactions Chimiques
Integracin B subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle présents dans this compound peuvent subir des réactions d'oxydation.
Réduction : Le groupe carbonyle de l'ester benzoïque peut être réduit dans des conditions appropriées.
Substitution : Les cycles aromatiques d'this compound peuvent subir des réactions de substitution électrophile.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction et des électrophiles comme le brome pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle pour étudier la réactivité des alkylaromatiques dimères.
Médecine : Son activité anti-VIH-1 en fait un composé précieux dans le développement de traitements pour le VIH/SIDA.
Industrie : This compound peut être utilisé dans le développement de revêtements et de matériaux antiviraux.
5. Mécanisme d'action
This compound exerce ses effets en inhibant l'activité de l'intégrase du VIH-1, une enzyme nécessaire à l'intégration du matériel génétique du rétrovirus dans l'ADN des cellules infectées . Il inhibe à la fois l'activité couplée et de transfert de brin de l'intégrase du VIH-1, empêchant ainsi la réplication du virus . Les cibles moléculaires impliquées comprennent le site actif de l'enzyme intégrase du VIH-1 .
Applications De Recherche Scientifique
Integracin B has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of dimeric alkyl aromatics.
Medicine: Its anti-HIV-1 activity makes it a valuable compound in the development of treatments for HIV/AIDS.
Industry: This compound can be used in the development of antiviral coatings and materials.
Mécanisme D'action
Integracin B exerts its effects by inhibiting the activity of HIV-1 integrase, an enzyme required for the integration of the genetic material of the retrovirus into the DNA of infected cells . It inhibits both the coupled and strand transfer activity of HIV-1 integrase, thereby preventing the replication of the virus . The molecular targets involved include the active site of the HIV-1 integrase enzyme .
Comparaison Avec Des Composés Similaires
Integracin B est unique en raison de sa structure alkylaromatique dimère et de son activité inhibitrice puissante contre l'intégrase du VIH-1. Des composés similaires comprennent :
Integracin A : Un autre inhibiteur alkylaromatique dimère de l'intégrase du VIH-1.
15-déhydroxy-intégracin B : Un dérivé d'this compound avec une activité inhibitrice similaire.
Cytospyrone et Cytospomarin : Des polycétides isolés de la même source fongique avec des activités biologiques différentes.
This compound se distingue par sa structure spécifique et son activité anti-VIH-1 significative, ce qui en fait un composé précieux pour des recherches et des développements supplémentaires dans les thérapies antivirales .
Propriétés
IUPAC Name |
[(4R)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O7/c1-3-15-28(36)19-13-9-6-8-12-18-27-23-31(39)25-33(40)34(27)35(41)42-32(16-4-2)20-14-10-5-7-11-17-26-21-29(37)24-30(38)22-26/h21-25,28,32,36-40H,3-20H2,1-2H3/t28-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNYNBVDLOWJFN-AKGWNBJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O[C@H](CCC)CCCCCCCC2=CC(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101122052 | |
| Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101122052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224186-05-4 | |
| Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224186-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101122052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the biological activities of Integracin B?
A1: this compound, a dimeric alkylresorcinol, has shown antifungal activity against Candida albicans, Cryptococcus neoformans, and C. gattii []. While the exact mechanism of action remains unclear, its structural similarity to other alkylresorcinols suggests potential disruption of fungal cell membranes. Additionally, this compound's presence in Protium tenuifolium alongside Integracin A, a compound with known cytotoxicity against cancer cell lines, warrants further investigation into its potential antitumor properties [, ].
Q2: From which natural sources can this compound be isolated?
A2: this compound has been isolated from the methanolic extract of Protium tenuifolium (Engl.) Engl. branches []. This plant species, belonging to the Burseraceae family, is found in the Amazon region and is known for its diverse chemical constituents.
Q3: What is the chemical structure of this compound?
A3: While the provided abstracts do not describe the full spectroscopic data for this compound, they identify it as a "dimeric alkylresorcinol" []. This suggests a structure composed of two resorcinol units linked together, likely with alkyl chains attached. To obtain the detailed structural characterization, including the molecular formula, weight, and spectroscopic data, it is recommended to consult the full research articles referencing this compound.
Q4: Are there any known analogues of this compound, and do they exhibit similar biological activities?
A4: Integracin A, also found in Protium tenuifolium, is a structural analogue of this compound []. While both are dimeric alkylresorcinols, Integracin A possesses a hydroxyl group at the 15' position, absent in this compound []. This structural difference might explain their distinct activity profiles. Integracin A exhibits potent cytotoxicity against cancer cell lines, whereas this compound shows antifungal activity [, ]. This highlights the importance of specific structural features for biological activity and warrants further investigation into structure-activity relationships within this class of compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



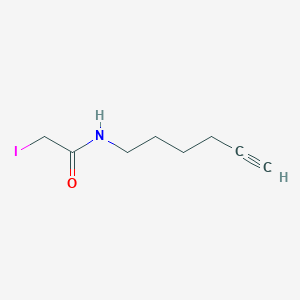
![5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B608031.png)
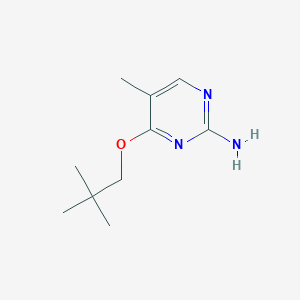
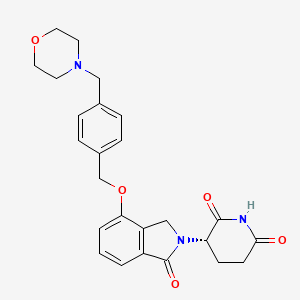
![5-[1-(1,3-Dimethoxypropan-2-yl)-5-morpholin-4-yl-benzimidazol-2-yl]-1,3-dimethyl-pyridin-2-one](/img/structure/B608039.png)
